2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20047168
InChI: InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-15(3)19(23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3
SMILES:
Molecular Formula: C20H23ClN4
Molecular Weight: 354.9 g/mol

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC20047168

Molecular Formula: C20H23ClN4

Molecular Weight: 354.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C20H23ClN4
Molecular Weight 354.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-15(3)19(23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3
Standard InChI Key CDENFXRTJFPFPJ-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine backbone fused with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–7). Key substituents include:

  • 4-Chlorophenyl group at position 2, enhancing lipophilicity and electronic stability.

  • Methyl groups at positions 3 and 5, influencing steric interactions.

  • 4-Methylpiperidin-1-yl moiety at position 7, contributing to conformational flexibility and potential receptor binding .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₃ClN₄
Molecular Weight354.9 g/mol
XLogP3-AA5.1
Topological Polar Surface Area33.4 Ų
Hydrogen Bond Acceptors3

The IUPAC name, 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, reflects its substitution pattern . The SMILES string CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C encodes its connectivity, while the InChIKey CDENFXRTJFPFPJ-UHFFFAOYSA-N ensures unique identifier reproducibility .

Synthesis and Structural Analogues

Compound NameMolecular WeightKey ModificationsBiological Activity
Target Compound354.9 g/mol4-Chlorophenyl, 4-methylpiperidinylUnder investigation
3-(4-Chlorophenyl)-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrazolo[1,5-a]pyrimidine409.2 g/molTrifluoromethyl groupKinase inhibition
Triazole-linked glycohybrids500–600 g/molCarbohydrate appendagesAnticancer (IC₅₀ = 15.3 µM)

The trifluoromethyl analogue exhibits enhanced metabolic stability due to electron-withdrawing effects, whereas glycohybrids demonstrate improved aqueous solubility and target specificity . The target compound’s piperidine moiety may enhance blood-brain barrier permeability compared to these analogues .

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Antimicrobial Effects

The scaffold’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Methyl groups at positions 3 and 5 likely reduce steric hindrance, enabling binding to cyclooxygenase-2 (COX-2) in inflammatory pathways.

Pharmacokinetic and Physicochemical Properties

Absorption and Distribution

With a calculated XLogP3 of 5.1, the compound exhibits high lipophilicity, favoring passive diffusion across cellular membranes . The low polar surface area (33.4 Ų) further supports blood-brain barrier penetration, though the 4-methylpiperidinyl group may introduce P-glycoprotein-mediated efflux risks .

Metabolism and Excretion

Piperidine rings are susceptible to cytochrome P450-mediated oxidation, potentially generating hydroxylated metabolites . The absence of hydrogen bond donors minimizes renal excretion, suggesting hepatic clearance as the primary elimination route .

Research Gaps and Future Directions

  • In Vivo Efficacy Studies: Prioritize xenograft models to validate anticancer activity.

  • SAR Optimization: Evaluate the impact of replacing the 4-chlorophenyl group with bioisosteres like trifluoromethyl.

  • Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator